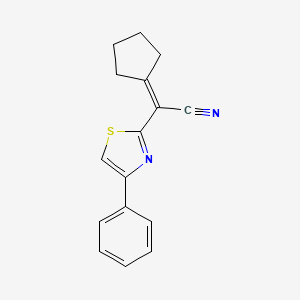

Cyclopentylidene-(4-phenyl-thiazol-2-yl)-acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

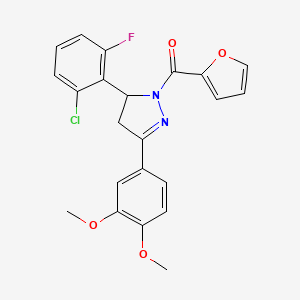

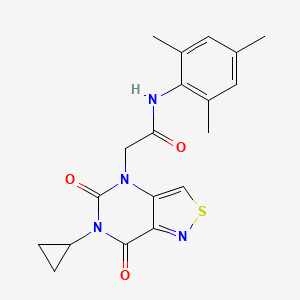

Cyclopentylidene-(4-phenyl-thiazol-2-yl)-acetonitrile is a member of the class of 1,3-thiazole bearing 2-cyclopentylidenehydrazino and 4-chlorophenyl substituents at positions 2 and 4 respectively . It is also known as CPTH2 .

Synthesis Analysis

The synthesis of Cyclopentylidene-(4-phenyl-thiazol-2-yl)-acetonitrile or similar compounds typically involves the reaction of p-bromoacetophenone and thiourea in the presence of a catalyst like iodine .Molecular Structure Analysis

The molecular structure of Cyclopentylidene-(4-phenyl-thiazol-2-yl)-acetonitrile is characterized by a 1,3-thiazole ring bearing 2-cyclopentylidenehydrazino and 4-chlorophenyl substituents .Physical And Chemical Properties Analysis

CPTH2 is a white to beige powder that is soluble in DMSO . Its empirical formula is C14H14ClN3S, and it has a molecular weight of 291.80 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazoles have been explored as potential antimicrobial agents. While specific studies on this compound are limited, its structural features suggest it could exhibit antibacterial or antifungal properties. Researchers have synthesized various thiazole derivatives and evaluated their antimicrobial effects .

Antitumor and Cytotoxic Activity

Thiazoles, including our compound of interest, have shown promise as antitumor and cytotoxic agents. For instance, a derivative containing a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide moiety demonstrated potent effects against prostate cancer cells .

Neuroprotective Potential

Given the thiazole ring’s structural characteristics, it’s worth investigating whether this compound could play a role in neuroprotection. Thiazoles have been associated with neuroprotective effects, and further research may reveal its specific mechanisms .

Antiviral Properties

While direct evidence for this compound’s antiviral activity is scarce, thiazoles as a class have been explored for their potential antiviral properties. Investigating its interactions with viral targets could yield valuable insights .

Analgesic and Anti-Inflammatory Effects

Thiazoles often exhibit analgesic and anti-inflammatory properties. Although we lack specific data for our compound, its structural resemblance to other thiazoles suggests it might share these beneficial effects .

Biocides and Fungicides

Thiazoles serve as building blocks for biocides and fungicides. Their ability to disrupt microbial growth makes them valuable in agricultural and industrial applications. Our compound could potentially contribute to this field .

Chemical Reaction Accelerators

Thiazoles find use as accelerators in chemical reactions, particularly in organic synthesis. Their presence enhances reaction rates and selectivity. Investigating whether our compound exhibits similar behavior could be intriguing .

Sulfur Drugs and Dyes

Thiazoles are precursors for sulfur-containing drugs and dyes. While our compound isn’t directly used in these applications, understanding its reactivity and potential transformations could inform drug development and dye chemistry .

Wirkmechanismus

Target of Action

The compound 2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, also known as Cyclopentylidene-(4-phenyl-thiazol-2-yl)-acetonitrile or Oprea1_399760, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . This suggests that the compound may have a broad range of targets, including enzymes, receptors, and other proteins involved in various biological processes.

Mode of Action

Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the compound with its targets, leading to changes in their function.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For example, if the compound targets enzymes involved in oxidative stress response, it could affect the balance of reactive oxygen species (ROS) in cells . This could lead to changes in cell signaling and gene expression, affecting various downstream effects such as cell growth, differentiation, and apoptosis .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes This suggests that the compound may have good bioavailability and can be distributed throughout the body

Result of Action

The compound has been found to promote apoptosis in lymphoma cell lines , suggesting that it may have potential as an anticancer agent. It also inhibits histone acetyltransferase functionality and reduces acetylation of histone H3 and H4 . This could lead to changes in gene expression, affecting cell growth and differentiation .

Eigenschaften

IUPAC Name |

2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c17-10-14(12-6-4-5-7-12)16-18-15(11-19-16)13-8-2-1-3-9-13/h1-3,8-9,11H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZSYSXOFKILBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentylidene-(4-phenyl-thiazol-2-yl)-acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)

![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)

![2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2499866.png)